molecular formula C10H8N2O5S B8631152 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid

6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid

Cat. No.: B8631152
M. Wt: 268.25 g/mol
InChI Key: LAUTVEIFKJKPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the functionalization of quinoxaline scaffolds. One common method is the reaction of quinoxaline-2,3-dione with methylsulfonyl chloride in the presence of a base, followed by hydrolysis to introduce the hydroxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methylsulfonyl group on the quinoxaline scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8N2O5S

Molecular Weight

268.25 g/mol

IUPAC Name

6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O5S/c1-18(16,17)5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

LAUTVEIFKJKPGL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O

Origin of Product

United States

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